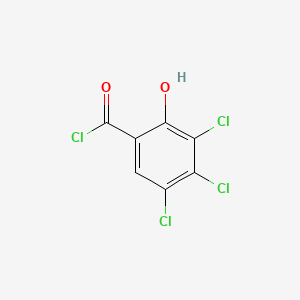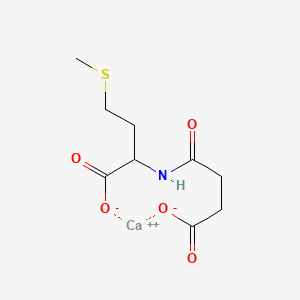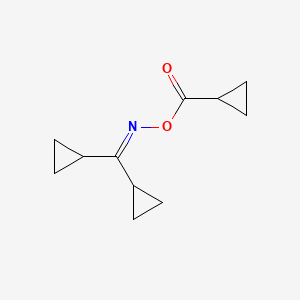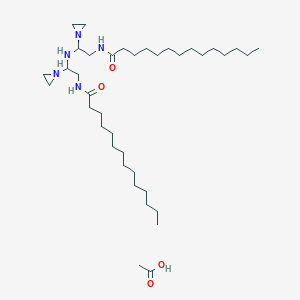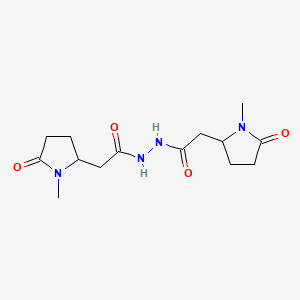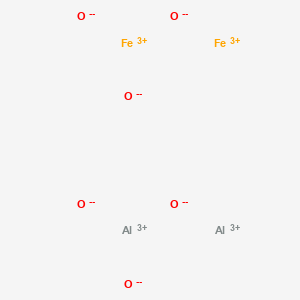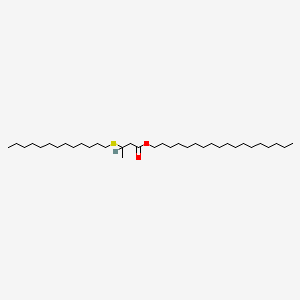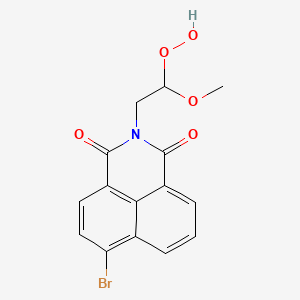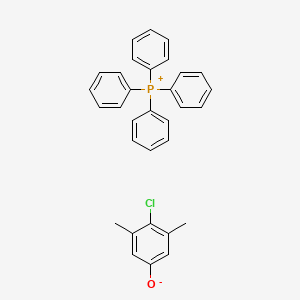![molecular formula C24H46O4 B12667225 1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Hexanedioic acid, di-C9-11-branched and linear alkyl esters is commercially produced through the catalyzed esterification of phthalic anhydride with a blend of C9-11 alcohols. The production process can be carried out using either batch or continuous methods. The individual steps in the process include a reaction step, removal of excess alcohol, drying, and filtration. The final product typically has a phthalate ester content of over 99.5% .
Analyse Des Réactions Chimiques
Hexanedioic acid, di-C9-11-branched and linear alkyl esters undergoes various chemical reactions, including:
Esterification: The primary reaction used in its synthesis, where phthalic anhydride reacts with C9-11 alcohols in the presence of a catalyst.
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield hexanedioic acid and the corresponding alcohols.
Oxidation and Reduction:
Common reagents used in these reactions include acids, bases, and catalysts such as sulfuric acid for esterification .
Applications De Recherche Scientifique
Hexanedioic acid, di-C9-11-branched and linear alkyl esters has several scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is utilized in various chemical processes.
Biology: Studied for its potential endocrine-disrupting effects in aquatic vertebrates and mammals.
Medicine: Investigated for its toxicological properties, including reproductive and developmental toxicity.
Industry: Widely used in the manufacture of automotive vinyl, films, sheeting, and industrial vinyl sealants.
Mécanisme D'action
The mechanism of action of hexanedioic acid, di-C9-11-branched and linear alkyl esters involves its interaction with plastic materials to enhance their flexibility and durability. The compound achieves this by embedding itself between the polymer chains, reducing intermolecular forces and increasing the material’s pliability. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
Comparaison Avec Des Composés Similaires
Hexanedioic acid, di-C9-11-branched and linear alkyl esters can be compared with other phthalate esters such as:
Di-n-octyl phthalate (DOP): Similar in function but has different alkyl chain lengths.
Di-isodecyl phthalate (DIDP): Another high molecular weight phthalate ester with slightly different properties and applications.
Diisononyl phthalate (DINP): Used in similar applications but has different toxicological profiles.
The uniqueness of hexanedioic acid, di-C9-11-branched and linear alkyl esters lies in its specific blend of C9-11 branched and linear alkyl chains, which provide a balance of flexibility and durability in plastic products .
Propriétés
Formule moléculaire |
C24H46O4 |
|---|---|
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate |
InChI |
InChI=1S/C24H46O4/c1-5-9-14-21(8-4)17-19-27-23(25)15-10-11-16-24(26)28-20-18-22(12-6-2)13-7-3/h21-22H,5-20H2,1-4H3/t21-/m1/s1 |
Clé InChI |
DLXCJQLJLWONNY-OAQYLSRUSA-N |
SMILES isomérique |
CCCC[C@@H](CC)CCOC(=O)CCCCC(=O)OCCC(CCC)CCC |
SMILES canonique |
CCCCC(CC)CCOC(=O)CCCCC(=O)OCCC(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)


